

Application Notes and Protocols for Labeling Antibodies with AF 568 NHS Ester

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Compound of Interest

Compound Name: AF 568 NHS ester

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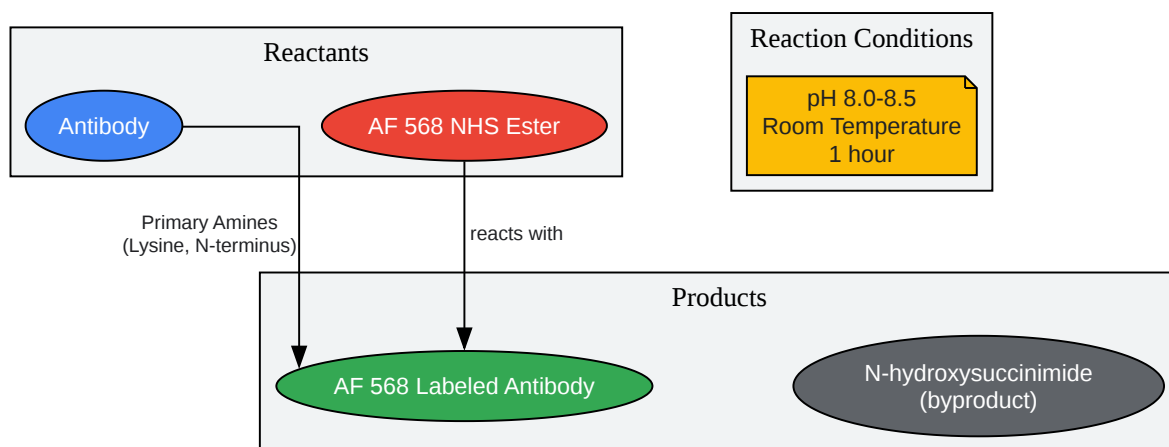
This document provides a detailed guide for the covalent labeling of antibodies with Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester. AF 568 is a bright, photostable orange fluorescent dye widely used in various applications, including immunofluorescence microscopy, flow cytometry, and western blotting.[1][2] The NHS ester reactive group allows for the straightforward and efficient conjugation of the dye to primary amines on the antibody, forming a stable amide bond.[3][4]

Principle of the Reaction

The labeling chemistry is based on the reaction of the succinimidyl ester group of AF 568 with primary amine groups (-NH₂) present on the antibody.[3] These primary amines are predominantly found on the side chains of lysine residues and at the N-terminus of the antibody polypeptide chains.[5][6] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][7]

To ensure the primary amines are deprotonated and thus reactive, the labeling reaction is typically carried out at a slightly alkaline pH, generally between 8.0 and 8.5.[3][5][8] It is crucial

to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[5][6]



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Figure 1: Chemical reaction for labeling antibodies with **AF 568 NHS ester**.

Materials and Reagents

Key Reagents

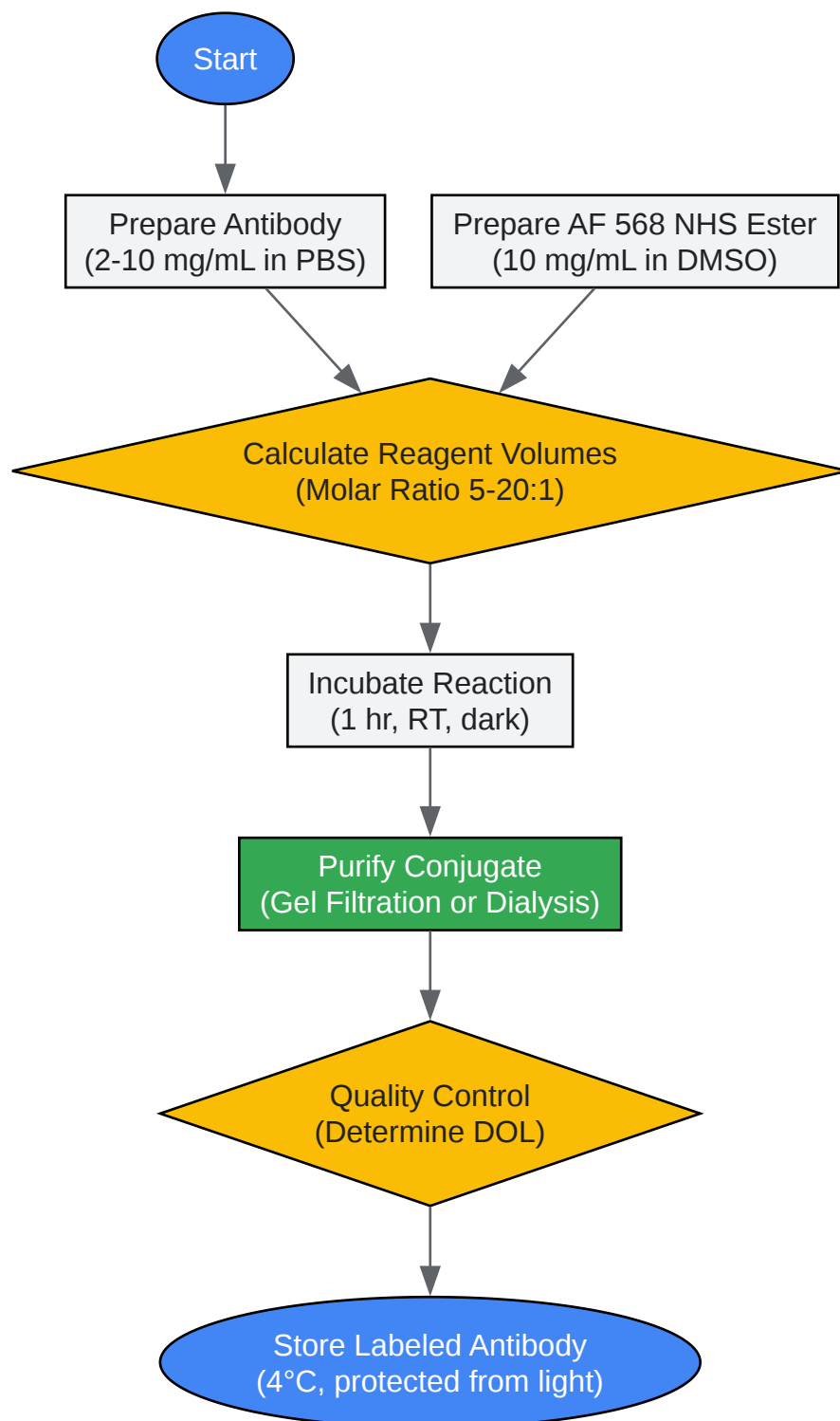
Reagent	Specifications	Storage
Antibody	Purified antibody at a concentration of 2-10 mg/mL. Must be in an amine-free buffer (e.g., PBS).[9]	2-8°C or as recommended
AF 568 NHS Ester	High-quality, anhydrous.	-20°C, desiccated, protected from light.[1][2]
Anhydrous DMSO or DMF	High-quality, anhydrous dimethyl sulfoxide or dimethylformamide.	Room temperature, desiccated.
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3.[3][10]	Room temperature.
Quenching Buffer (Optional)	1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.[11]	Room temperature.
Purification Resin	Gel filtration resin (e.g., Sephadex G-25) or dialysis cassette.[9][10]	As per manufacturer's instructions.

Equipment

- Spectrophotometer or NanoDrop
- Microcentrifuge
- Vortex mixer
- Pipettes and tips
- Reaction tubes (e.g., microcentrifuge tubes)
- Gel filtration columns or dialysis equipment

Experimental Protocols

This section outlines the detailed methodology for labeling your antibody with **AF 568 NHS ester**, purification of the conjugate, and determination of the degree of labeling.



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Figure 2: Experimental workflow for antibody labeling with **AF 568 NHS ester**.

Preparation of Reagents

- Antibody Preparation:
 - Ensure your antibody is at a concentration between 2-10 mg/mL for optimal labeling.[\[9\]](#)
 - The antibody must be in an amine-free buffer like PBS. If it is in a buffer containing Tris or glycine, it must be dialyzed against PBS prior to labeling.[\[6\]](#)[\[9\]](#)
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[\[4\]](#)
- **AF 568 NHS Ester** Stock Solution:
 - Briefly centrifuge the vial of **AF 568 NHS ester** to collect the powder at the bottom.
 - Prepare a 10 mg/mL stock solution by dissolving the dye in high-quality anhydrous DMSO or DMF.[\[11\]](#)[\[12\]](#) This should be done immediately before use as NHS esters are moisture-sensitive.[\[5\]](#)

Labeling Reaction

- Calculate Molar Ratio:
 - The optimal molar ratio of dye to antibody should be empirically determined. A good starting point is to test ratios of 5:1, 10:1, and 20:1 (dye:antibody).[\[12\]](#)
 - Use the following formulas to calculate the required volume of dye solution:
 - $\text{Moles of Antibody} = (\text{Antibody concentration (mg/mL)} / \text{Antibody molecular weight (g/mol)}) * \text{Volume (mL)}$
 - $\text{Volume of Dye} = (\text{Moles of Antibody} * \text{Molar Ratio}) / \text{Dye stock concentration (mol/L)}$
- Conjugation:

- While gently vortexing the antibody solution, slowly add the calculated volume of the **AF 568 NHS ester** stock solution.[\[11\]](#)
- Incubate the reaction for 1 hour at room temperature, protected from light.[\[5\]](#)[\[10\]](#)
- Quenching (Optional):
 - To stop the reaction, you can add a quenching buffer such as hydroxylamine or Tris to a final concentration of 50-100 mM and incubate for 15-30 minutes.[\[5\]](#)[\[11\]](#) This step is optional but can prevent over-labeling.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated AF 568 dye, as it can lead to high background in downstream applications.

- Gel Filtration: This is the most common method.[\[9\]](#)[\[10\]](#)
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute with PBS. The labeled antibody will be in the first colored fractions to elute, while the smaller, unconjugated dye molecules will elute later.
- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
 - Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two buffer changes.[\[6\]](#)

Quality Control: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. The optimal DOL is typically between 2 and 10.[\[9\]](#)[\[13\]](#)

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of AF 568, which is 578 nm (A_{max}).[\[10\]](#)
- Calculations:
 - Correction for Dye Absorbance at 280 nm: The dye also absorbs light at 280 nm. This needs to be corrected for to accurately determine the protein concentration. The correction factor (CF) for AF 568 is approximately 0.53.
 - $\text{Corrected A}_{280} = \text{A}_{280} - (\text{A}_{\text{max}} * \text{CF})$
 - Calculate Molar Concentrations:
 - Antibody Concentration (M) = $\text{Corrected A}_{280} / (\text{Molar extinction coefficient of antibody} * \text{Path length (cm)})$
 - The molar extinction coefficient for a typical IgG is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[13\]](#)
 - Dye Concentration (M) = $\text{A}_{\text{max}} / (\text{Molar extinction coefficient of AF 568} * \text{Path length (cm)})$
 - The molar extinction coefficient for AF 568 is $88,000 \text{ M}^{-1}\text{cm}^{-1}$.[\[1\]](#)[\[10\]](#)
 - Calculate DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

Storage and Stability

Store the labeled antibody at 2-8°C, protected from light.[\[14\]](#) For long-term storage, it can be aliquoted and stored at -20°C, with the addition of a cryoprotectant like 50% glycerol. Avoid repeated freeze-thaw cycles.[\[14\]](#)

Troubleshooting

Issue	Possible Cause	Solution
Low DOL	- Antibody concentration too low. - Reaction pH is not optimal. - NHS ester has hydrolyzed. - Buffer contains primary amines.	- Concentrate the antibody to >2 mg/mL. - Ensure the reaction buffer is at pH 8.0-8.5. - Use fresh, anhydrous DMSO/DMF and a fresh vial of dye. - Dialyze the antibody into an amine-free buffer like PBS.
High DOL (potential for quenching or precipitation)	- Molar ratio of dye to antibody is too high.	- Reduce the molar ratio of dye to antibody in the reaction.
High background in application	- Incomplete removal of unconjugated dye.	- Repeat the purification step (gel filtration or dialysis).
Loss of antibody activity	- Over-labeling can affect the antigen-binding site.	- Reduce the molar ratio of dye to antibody. - Consider site-specific labeling techniques if activity is consistently lost.

Quantitative Data Summary

Parameter	Recommended Value	Reference
Antibody Concentration	2-10 mg/mL	
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.0-8.5	[3][5]
Dye:Antibody Molar Ratio	5:1 to 20:1 (to be optimized)	
Incubation Time	1 hour	[5][10]
Incubation Temperature	Room Temperature	[5][10]
AF 568 Extinction Coefficient	88,000 M ⁻¹ cm ⁻¹ at 578 nm	[1][10]
IgG Extinction Coefficient	~210,000 M ⁻¹ cm ⁻¹ at 280 nm	[13]
AF 568 Correction Factor at 280 nm	~0.53	[15]
Optimal DOL	2-10	[9][13]

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